molecular formula C11H16O B13313358 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13313358
M. Wt: 164.24 g/mol
InChI Key: CZDCEHXOXKDAAG-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a but-2-yn-1-yl group and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the but-2-yn-1-yl group. One common method involves the reaction of 3-methylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(But-2-yn-1-yl)-3-methylcyclopentane-1-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-2-ynyl-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h9-10H,5-8H2,1-2H3

InChI Key

CZDCEHXOXKDAAG-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCC(C1)C)C=O

Origin of Product

United States

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